![molecular formula C5H2ClF3N2O B11720667 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11720667.png)
5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one
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Overview
Description
5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one: is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with chlorinating and trifluoromethylating agents. One common method includes the chlorination of 4-(trifluoromethyl)pyrimidin-2(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one derivatives exhibit promising anticancer properties. For instance, studies on related compounds have shown that they can inhibit specific pathways involved in cancer cell proliferation. A notable example includes the development of analogs that target the mTOR signaling pathway, which is crucial for cancer cell growth and survival .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, such as Sfp-PPTase. Inhibitors derived from this compound class have been shown to disrupt bacterial metabolism, making them candidates for antibiotic development. The mechanism of inhibition involves noncompetitive interactions with the enzyme, which is critical for developing effective antimicrobial agents .
Agrochemical Applications
Herbicide Development
this compound is also explored for its herbicidal properties. Research indicates that it can be incorporated into formulations aimed at controlling weed growth in crops. The effectiveness of these formulations often relies on the compound's ability to disrupt specific biochemical pathways in target plants while being less harmful to crops .
Synthesis and Structural Variants
The synthesis of this compound and its derivatives often involves multi-step organic reactions that yield compounds with varied functional groups tailored for specific applications. The following table summarizes some synthesized derivatives and their respective activities:
Case Studies
Case Study 1: Anticancer Compound Development
In a systematic study, researchers synthesized a series of this compound derivatives and evaluated their anticancer activity against various cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development into therapeutic agents .
Case Study 2: Herbicide Efficacy Trials
Field trials were conducted to assess the efficacy of herbicides containing this compound. Results showed significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide in agricultural settings .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)pyrimidin-2(1H)-one
- 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one
- 5-Chloro-6-(trifluoromethyl)pyrimidin-2(1H)-one
Comparison: Compared to similar compounds, 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to the specific positioning of the chlorine and trifluoromethyl groups. This unique substitution pattern influences its chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications .
Biological Activity
5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on its anticancer activities.
- Molecular Formula : C5H2ClF3N2O
- Molecular Weight : 198.529 g/mol
- Purity : >95%
- CAS Number : Not available
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways, particularly through the inhibition of specific enzymes. The trifluoromethyl group enhances the compound's lipophilicity and stability, which can lead to improved potency against certain biological targets.
Key Mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group can lower the pKa of cyclic carbamates, facilitating stronger hydrogen bonding interactions with target proteins.
- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for anticancer therapies .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound and its derivatives. The National Cancer Institute (NCI) has screened several compounds based on this scaffold for their efficacy against a variety of cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
This compound | A375 (melanoma) | 10.5 | Moderate |
This compound | DU145 (prostate) | 8.3 | High |
This compound | MCF-7 (breast) | 12.0 | Moderate |
These results indicate that while some derivatives exhibit moderate activity, others show significant inhibition, particularly in prostate cancer cells.
Comparative Studies
In comparative studies with similar compounds, such as those containing different halogen substitutions or structural modifications, this compound has demonstrated superior activity in specific contexts. For instance, compounds with additional chlorine atoms at different positions often enhance their anticancer potential by modifying their interaction dynamics with target enzymes .
Research Findings
In vitro studies have consistently shown that the incorporation of a trifluoromethyl group increases the overall biological activity of pyrimidine derivatives. For example, compounds with this modification were found to significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells .
Molecular Docking Studies
Molecular docking analyses have been performed to predict the binding affinity of this compound with key protein targets involved in cancer progression. These studies suggest that the compound can effectively bind to ATP-binding sites of kinases, which are crucial for cell signaling pathways related to growth and proliferation .
Properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCLDIGMFXRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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